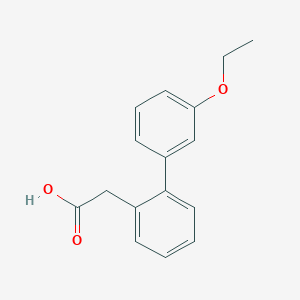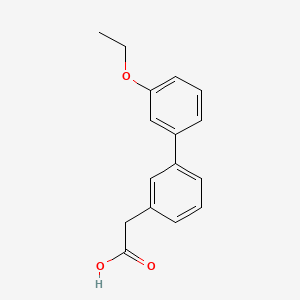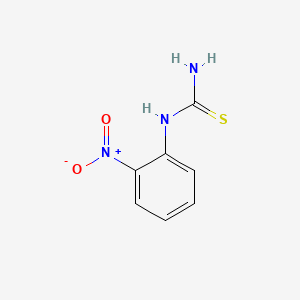
1-(2-Nitrofenil)tiourea
Descripción general
Descripción
1-(2-Nitrophenyl)thiourea is an organosulfur compound with the chemical formula C7H7N3O2S It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a 2-nitrophenyl group
Aplicaciones Científicas De Investigación
1-(2-Nitrophenyl)thiourea has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and sensors.
Mecanismo De Acción
Target of Action
1-(2-Nitrophenyl)thiourea is a derivative of thiourea, an organosulfur compound. Thiourea and its derivatives have been found to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties Thiourea derivatives have been reported to inhibit enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (ache), and butyrylcholinesterase (buche) .
Mode of Action
It is known that thiourea derivatives can form powerful hydrogen bonds in the atp binding pocket of enzymes, which can inhibit their activity . This interaction with the target enzymes leads to changes in their function, potentially contributing to the observed biological effects .
Biochemical Pathways
Thiourea derivatives have been reported to inhibit glucose-6-phosphatase (g6pase), an enzyme that plays a crucial role in glucose metabolism . By inhibiting this enzyme, 1-(2-Nitrophenyl)thiourea could potentially affect glucose metabolism and other downstream effects.
Pharmacokinetics
It is known that after oral administration to humans and animals, thiourea is practically completely absorbed and is excreted largely unchanged via the kidneys . This suggests that 1-(2-Nitrophenyl)thiourea might have similar ADME properties, which could impact its bioavailability.
Result of Action
Thiourea derivatives have been reported to show promising antibacterial and antioxidant potential . They were found to be very active (both in vitro and in vivo) against G6Pase and moderately active against other selected enzymes . These effects could potentially be attributed to 1-(2-Nitrophenyl)thiourea.
Action Environment
It is known that thiourea derivatives are highly effective in metal complexes due to the presence of nitrogen atoms, as well as lone pairs on sulfur and oxygen atoms, which serve as ligating centers and coordinate with a wide range of metal centers to produce stable metal complexes . This suggests that the action of 1-(2-Nitrophenyl)thiourea could potentially be influenced by the presence of metal ions in the environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Nitrophenyl)thiourea can be synthesized through the reaction of 2-nitroaniline with thiocyanate in the presence of a base. The reaction typically proceeds as follows:
- Dissolve 2-nitroaniline in an appropriate solvent such as ethanol.
- Add an equimolar amount of ammonium thiocyanate to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the reaction.
- Heat the mixture under reflux conditions for several hours.
- After completion, cool the reaction mixture and filter the precipitated product.
- Recrystallize the product from ethanol to obtain pure 1-(2-Nitrophenyl)thiourea.
Industrial Production Methods
Industrial production of 1-(2-Nitrophenyl)thiourea follows similar synthetic routes but on a larger scale. The process involves:
- Using larger reaction vessels and industrial-grade solvents.
- Employing continuous flow reactors to maintain consistent reaction conditions.
- Implementing automated systems for precise control of temperature, pressure, and reagent addition.
- Utilizing advanced purification techniques such as column chromatography and crystallization to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Nitrophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated thiourea derivatives.
Comparación Con Compuestos Similares
1-(2-Nitrophenyl)thiourea can be compared with other thiourea derivatives, such as:
1-(4-Nitrophenyl)thiourea: Similar structure but with the nitro group in the para position, affecting its reactivity and biological activity.
1-Phenylthiourea: Lacks the nitro group, resulting in different chemical and biological properties.
1-(2-Chlorophenyl)thiourea: Contains a chlorine atom instead of a nitro group, leading to variations in its chemical behavior and applications.
The uniqueness of 1-(2-Nitrophenyl)thiourea lies in the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities compared to other thiourea derivatives.
Propiedades
IUPAC Name |
(2-nitrophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c8-7(13)9-5-3-1-2-4-6(5)10(11)12/h1-4H,(H3,8,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGZBEKWHFRZNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199049 | |
| Record name | Thiourea, (2-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51039-84-0 | |
| Record name | Thiourea, (2-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051039840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51039-84-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207834 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiourea, (2-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 51039-84-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



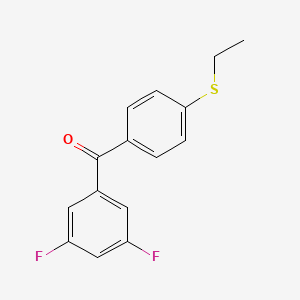
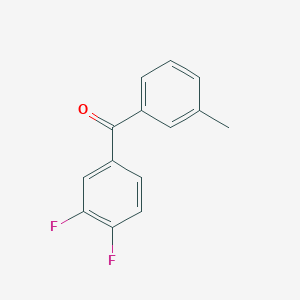
![4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide](/img/structure/B1334116.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1334117.png)

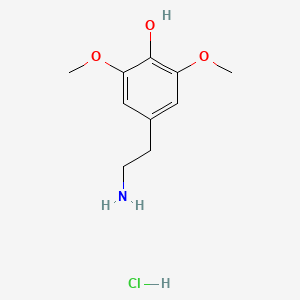
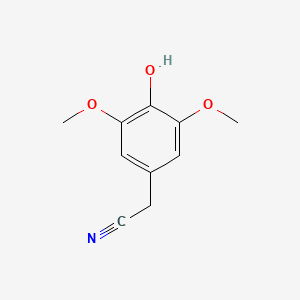

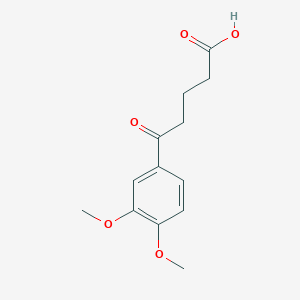
![2-[(3-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1334128.png)

